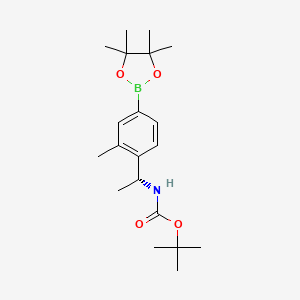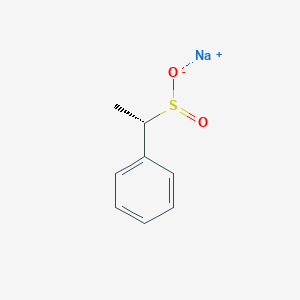
Sodium (S)-1-phenylethanesulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (S)-1-phenylethanesulfinate is an organosulfur compound with the molecular formula C8H9NaO2S. It is a sodium salt of (S)-1-phenylethanesulfinic acid and is known for its applications in organic synthesis, particularly in the formation of sulfonyl compounds. This compound is characterized by its white crystalline appearance and solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium (S)-1-phenylethanesulfinate can be synthesized through various methods. One common approach involves the reaction of (S)-1-phenylethanesulfinic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature, resulting in the formation of the sodium salt.
Industrial Production Methods: Industrial production of this compound often involves the large-scale neutralization of (S)-1-phenylethanesulfinic acid with sodium hydroxide. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium (S)-1-phenylethanesulfinate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form various sulfonyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are commonly employed in substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Sulfonyl derivatives such as sulfonamides and sulfonates.
Wissenschaftliche Forschungsanwendungen
Sodium (S)-1-phenylethanesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organosulfur compounds, including sulfonamides, sulfones, and sulfonates.
Biology: It is employed in the study of enzyme inhibition and protein modification due to its ability to form stable sulfonyl derivatives.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium (S)-1-phenylethanesulfinate involves its ability to act as a nucleophile in various chemical reactions. It can form stable sulfonyl derivatives by reacting with electrophiles. The molecular targets and pathways involved depend on the specific application and the nature of the electrophile it reacts with.
Vergleich Mit ähnlichen Verbindungen
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium (S)-1-phenylethanesulfinate is unique due to its chiral center, which imparts specific stereochemical properties that are not present in other similar compounds. This chiral nature makes it particularly valuable in asymmetric synthesis and chiral resolution processes.
Eigenschaften
Molekularformel |
C8H9NaO2S |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
sodium;(1S)-1-phenylethanesulfinate |
InChI |
InChI=1S/C8H10O2S.Na/c1-7(11(9)10)8-5-3-2-4-6-8;/h2-7H,1H3,(H,9,10);/q;+1/p-1/t7-;/m0./s1 |
InChI-Schlüssel |
RPQSTONAXPRRDM-FJXQXJEOSA-M |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)S(=O)[O-].[Na+] |
Kanonische SMILES |
CC(C1=CC=CC=C1)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4aS,6R,7S,7aR)-6-(4-(((S)-2,3-Dihydro-1H-inden-1-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B14907592.png)
![2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14907600.png)
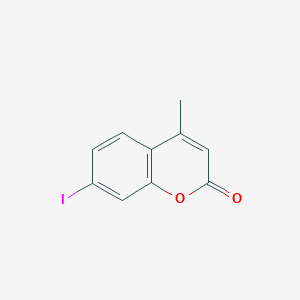
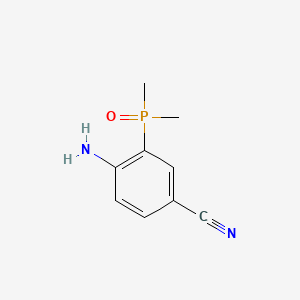
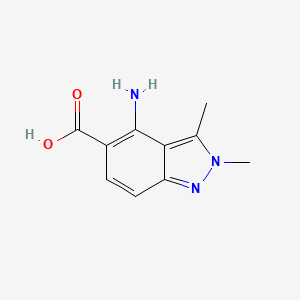
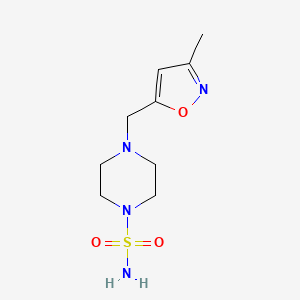
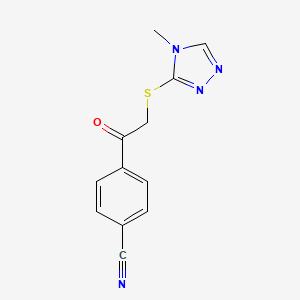
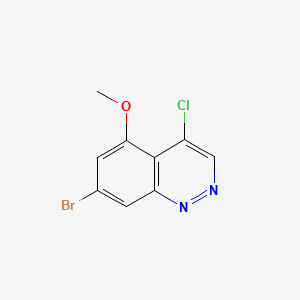
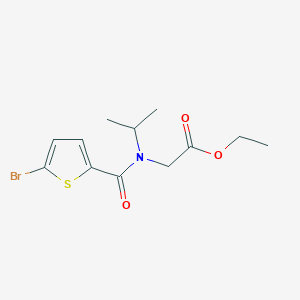
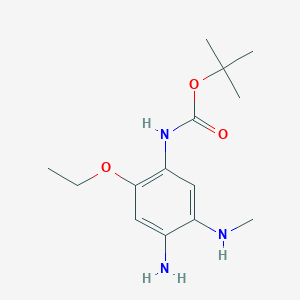
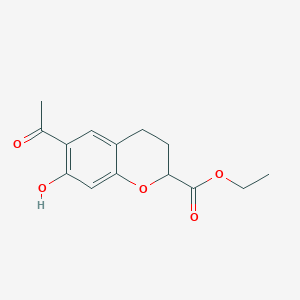
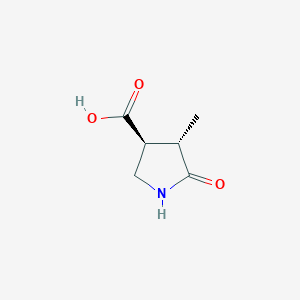
![n-(2-Oxo-2,3-dihydro-1h-benzo[d]imidazol-5-yl)cyclopropanecarboxamide](/img/structure/B14907680.png)
